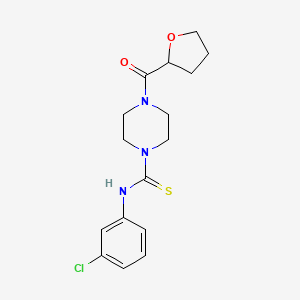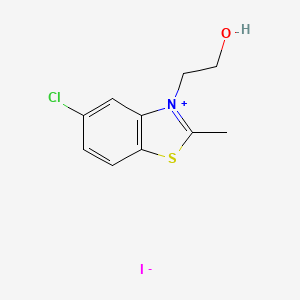
3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of N-substituted pyrrolidinones. It is commonly referred to as NMB or N-methyl benzyl pyrrolidone. This compound has gained significant attention in the scientific community due to its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have shown that it interacts with various receptors in the brain, including dopamine, serotonin, and glutamate receptors. This interaction leads to the modulation of neurotransmitter release, which ultimately results in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In drug development, it has been shown to exhibit antipsychotic, antidepressant, and anticonvulsant effects. As a solvent, it has been shown to have excellent solubility properties, making it useful in various chemical reactions. As a surfactant, it has been shown to enhance the stability and bioavailability of nanoparticles.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its broad range of applications, excellent solubility properties, and its ability to enhance the stability and bioavailability of nanoparticles. However, its limitations include its high cost and potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in scientific research. One potential direction is the development of new drugs based on its unique properties. Another direction is the use of NMB as a solvent in the synthesis of new materials. Additionally, the use of NMB as a surfactant in the formulation of nanoparticles could lead to the development of new drug delivery systems. Overall, the potential applications of this compound in scientific research are vast and exciting.
Applications De Recherche Scientifique
3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has found extensive use in scientific research due to its unique properties. It has been used in the development of various drugs, including antipsychotics, antidepressants, and anticonvulsants. It has also been used as a solvent in various chemical reactions and as a surfactant in the formulation of nanoparticles.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-3-7-15(8-4-13)11-16-12-18(21)20(19(16)22)17-9-5-14(2)6-10-17/h3-10,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLSIHVAQRYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3964484.png)
![methyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3964489.png)
![1-allyl-5-bromo-3-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964510.png)
![methyl 5-({4-[(hydroxyimino)methyl]phenoxy}methyl)-2-furoate](/img/structure/B3964519.png)
![5-(2,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964527.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3964534.png)

![2-{[3-cyano-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3964550.png)
![3-{[(2-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3964561.png)

![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964578.png)

![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B3964590.png)